molecular formula C23H29Cl2N3O4 B10826298 Carbamic acid, (1-methylethyl)-, (5-(3,4-dichlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl)bis(methylene) ester CAS No. 74296-42-7

Carbamic acid, (1-methylethyl)-, (5-(3,4-dichlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl)bis(methylene) ester

Cat. No.: B10826298
CAS No.: 74296-42-7
M. Wt: 482.4 g/mol
InChI Key: CCBHSPUYWZHDFX-UHFFFAOYSA-N
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Description

Isopropyl pyrrolizine is a nitrogen-containing heterocyclic compound that features a pyrrolizine ring substituted with an isopropyl group. Pyrrolizine derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropyl pyrrolizine typically involves the construction of the pyrrolizine ring followed by the introduction of the isopropyl group. One common method is the cyclization of acyclic precursors. For instance, a 1,3-dipolar cycloaddition between a nitrone and an olefin can be employed to form the pyrrolizine ring . The isopropyl group can then be introduced via alkylation reactions using isopropyl halides under basic conditions.

Industrial Production Methods: Industrial production of isopropyl pyrrolizine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Isopropyl pyrrolizine can undergo various chemical reactions, including:

    Oxidation: Oxidative reactions can convert isopropyl pyrrolizine to its corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be used to modify the pyrrolizine ring or the isopropyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolizine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Mechanism of Action

The mechanism by which isopropyl pyrrolizine exerts its effects can vary depending on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, docking analyses have suggested that pyrrolizine derivatives can bind to the podophyllotoxin pocket of gamma tubulin, which is involved in anticancer activity .

Comparison with Similar Compounds

Isopropyl pyrrolizine can be compared with other pyrrolizine derivatives and nitrogen-containing heterocycles:

Uniqueness: Isopropyl pyrrolizine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its isopropyl group can enhance its lipophilicity and potentially improve its cellular uptake and bioavailability.

References

Properties

CAS No.

74296-42-7

Molecular Formula

C23H29Cl2N3O4

Molecular Weight

482.4 g/mol

IUPAC Name

[3-(3,4-dichlorophenyl)-2-(propan-2-ylcarbamoyloxymethyl)-6,7-dihydro-5H-pyrrolizin-1-yl]methyl N-propan-2-ylcarbamate

InChI

InChI=1S/C23H29Cl2N3O4/c1-13(2)26-22(29)31-11-16-17(12-32-23(30)27-14(3)4)21(28-9-5-6-20(16)28)15-7-8-18(24)19(25)10-15/h7-8,10,13-14H,5-6,9,11-12H2,1-4H3,(H,26,29)(H,27,30)

InChI Key

CCBHSPUYWZHDFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)OCC1=C2CCCN2C(=C1COC(=O)NC(C)C)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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